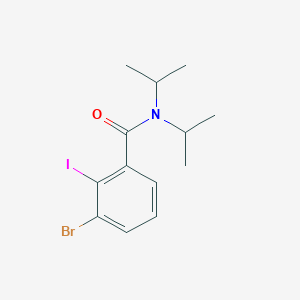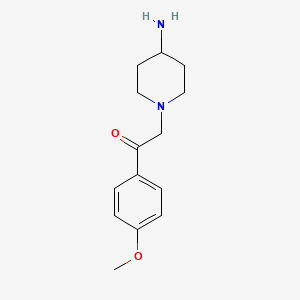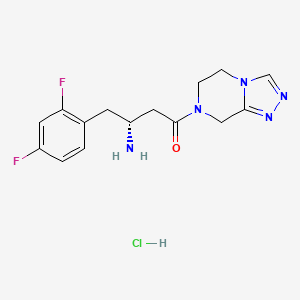![molecular formula C12H16N2O5 B13849294 tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)
tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and metabolic pathways.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar structural features.
tert-Butyl (4-ethynylphenyl)carbamate: Another carbamate derivative with an ethynyl-substituted phenyl group.
tert-Butyl (4-hydroxyphenyl)carbamate: A related compound with a hydroxy-substituted phenyl group.
Uniqueness: tert-Butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate is unique due to the presence of the trihydroxy-substituted phenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H16N2O5 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(18)14-13-6-7-4-5-8(15)10(17)9(7)16/h4-6,15-17H,1-3H3,(H,14,18)/b13-6+ |
InChI Key |
HZANASYNQGFUMZ-AWNIVKPZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=C(C(=C(C=C1)O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=C(C(=C(C=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B13849214.png)
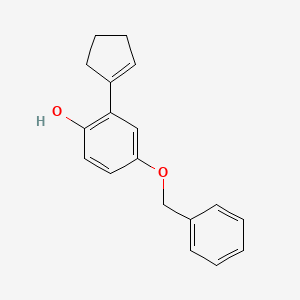
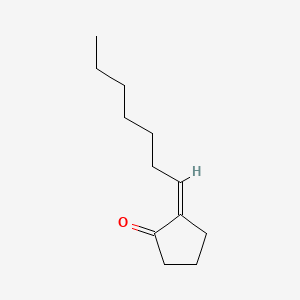
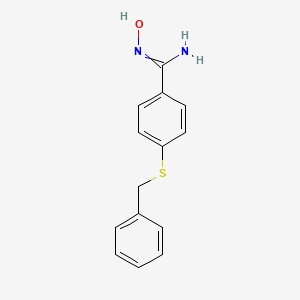
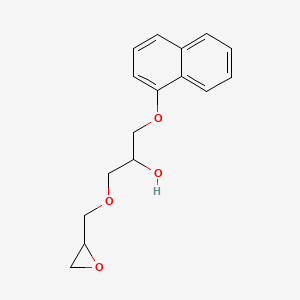
![3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B13849249.png)
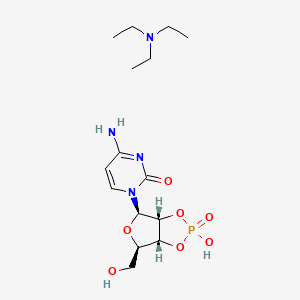
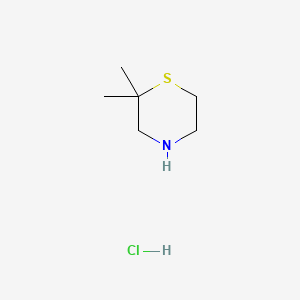


![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
